Emetine hbr

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

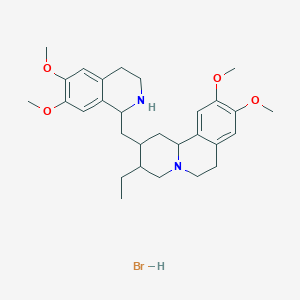

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNALUQESJTZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657596 | |

| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21026-77-7 | |

| Record name | NSC135049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives in Chemical Biology and Preclinical Investigations

The scientific inquiry into emetine (B1671215) began with its use as an extract from the ipecac root. wikipedia.org Early research focused on its potent ability to inhibit protein synthesis, a fundamental cellular process. This characteristic positioned emetine as a valuable tool in chemical biology to dissect the mechanisms of protein production in eukaryotic cells. wikipedia.orgbenthamopen.com

Subsequent preclinical investigations have explored emetine's potential in various therapeutic areas. Its anti-cancer effects were first noted in the early 20th century, with studies reporting tumor regression in some patients. nih.gov While its development as a mainstream cancer therapeutic was halted due to a narrow therapeutic index, recent research has revitalized interest in its anti-neoplastic properties. nih.govacs.org Studies have demonstrated its cytotoxicity against various cancer cell lines, including those of gastric cancer and leukemia.

The antiviral activity of emetine has also been a significant area of preclinical research. It has shown inhibitory effects against a broad spectrum of both RNA and DNA viruses. nih.govhellobio.com Notably, emetine has been investigated for its activity against coronaviruses, including SARS-CoV and MERS-CoV, where it demonstrated potent inhibition in in vitro studies. nih.gov Its mechanism of action in this context is often linked to the inhibition of viral protein synthesis. mdpi.com

Key Milestones in Emetine Research

| Decade | Key Research Focus | Notable Findings |

| Early 1900s | Anti-protozoal and Emetic Properties | Established use for amoebiasis and as an emetic. ontosight.aiwikipedia.org |

| Mid-1900s | Protein Synthesis Inhibition | Identified as a potent inhibitor of eukaryotic protein synthesis. benthamopen.com |

| Late 1900s | Anti-cancer Investigations | Early clinical trials showed some anti-tumor activity, but toxicity was a concern. nih.gov |

| 2000s - Present | Broad-Spectrum Antiviral Research | Demonstrated in vitro activity against a wide range of viruses, including coronaviruses. nih.govmdpi.com |

| 2010s - Present | Renewed Anti-cancer and Anti-inflammatory Research | Renewed interest in its anti-cancer mechanisms and exploration of its anti-inflammatory properties. nih.govacs.orgresearchgate.net |

Significance of Emetine As a Compound for Academic Exploration

Total Synthesis Methodologies of Emetine and its Stereoisomers

The total synthesis of emetine, with its five chiral centers, presents a significant stereochemical challenge. Numerous strategies have been developed to achieve its construction, ranging from early racemic syntheses to modern asymmetric and stereoselective methods.

Early approaches often involved the construction of key intermediates, such as the benzo[a]quinolizidine core, followed by the introduction of the second isoquinoline (B145761) moiety. A formal synthesis was achieved starting from ethyl dl-trans-5-ethyl-2-oxo-4-piperidineacetate, which was converted into a lactam ester intermediate, a known precursor to emetine. jst.go.jp Another approach utilized an intramolecular Michael reaction to stereoselectively form a key tricyclic intermediate, which was then converted to (±)-protoemetinol and ultimately (±)-emetine. jst.go.jpclockss.org A retro mass spectral synthesis strategy has also been reported, involving the Michael addition of a dihydroisoquinoline derivative to a benzo[a]quinolizin-4-one to construct the emetine skeleton, which was then elaborated to (±)-emetine in six steps. rsc.org

Formal total syntheses have been achieved using various key reactions, including the catalytic asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline to install the required stereochemistry at the C-1' position. researchgate.net These diverse methodologies highlight the evolution of synthetic strategies, culminating in highly efficient and stereocontrolled routes to this complex natural product.

Design and Synthesis of Emetine Analogues and Derivatives

Modification of the emetine scaffold, particularly at the N-2' position, has been a primary strategy for modulating its biological activity and developing prodrugs. nih.govnih.gov This secondary amine is a critical "molecular switch" for cytotoxicity; its derivatization generally leads to a significant reduction in potency, which can be restored upon cleavage in a target environment. nih.govresearchgate.net

A variety of functional groups have been introduced at the N-2' position to create derivatives such as thioureas, ureas, and sulfonamides. acs.orgrsc.org

Thiourea Analogues : These are synthesized by first preparing the requisite isothiocyanates from primary amines. The isothiocyanate is then reacted with emetine dihydrochloride (B599025) in the presence of a base like pyridine (B92270) to yield the N-2'-thiourea derivatives. nih.govacs.org

Urea (B33335) Analogues : The synthesis of urea derivatives involves a two-step process. First, isocyanates are generated from amines using trichloromethyl chloroformate. Subsequently, emetine dihydrochloride is treated with the prepared isocyanate in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) to produce the final urea compounds in good yields. nih.govacs.org

Sulfonamide Analogues : Sulfonamide derivatives are obtained by reacting emetine dihydrochloride with various sulfonyl chlorides in the presence of DMAP. nih.govacs.org

Dithiocarbamate (B8719985) derivatives of emetine have been synthesized and evaluated as potential prodrugs. The synthesis typically involves a two-step procedure. acs.orgnih.gov First, emetine dihydrochloride is reacted with carbon disulfide in an ethanolic sodium hydroxide (B78521) solution to form the sodium dithiocarbamate salt. nih.govresearchgate.net This salt can then be reacted with various alkylating agents (e.g., benzyl (B1604629) bromide) in an SN2 reaction to furnish the corresponding dithiocarbamate ester analogues. nih.govgoogle.com A small library of these esters has been synthesized with yields ranging from 25% to 86%. nih.gov

To achieve targeted delivery, particularly to cancer cells, emetine has been conjugated to peptides that can be cleaved by specific enzymes, such as the prostate-specific antigen (PSA). nih.gov The design of these prodrugs often involves a self-cleaving linker, like p-aminobenzyloxycarbonyl (PABC), to ensure efficient release of the active emetine molecule following enzymatic cleavage of the peptide. nih.gov The synthesis is complex, often requiring a multi-stage approach where emetine is first coupled to the linker and a small part of the peptide, and then the full PSA peptide substrate (e.g., Ac-His-Ser-Ser-Lys-Leu-Gln) is attached. nih.gov This strategy aims to create a non-toxic prodrug that is selectively activated within the tumor microenvironment. nih.gov

Dithiocarbamate-Emetine Conjugates

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-activity relationship (SAR) studies have been crucial in elucidating the structural features of emetine necessary for its biological activity, particularly its potent inhibition of protein synthesis. nih.govbenthamopen.com These studies consistently highlight two critical structural motifs. acs.orgnih.gov

The N-2' Secondary Amine : Derivatization of the secondary amine at the N-2' position to a tertiary amine or other functional groups consistently results in a significant reduction in cytotoxicity. nih.govbenthamopen.com This has been demonstrated across numerous studies with N-substituted derivatives, dithiocarbamates, and peptide conjugates. nih.govacs.orgnih.gov For instance, various N-2' analogues showed higher IC₅₀ values (lower potency) compared to the parent emetine in prostate cancer cell lines. nih.gov This finding forms the basis for designing emetine prodrugs that are systemically less toxic. nih.govresearchgate.net

The C-1' Stereochemistry : The R configuration at the C-1' carbon is essential for activity. benthamopen.comnih.gov Its epimer, isoemetine, which possesses the S configuration at this center, is biologically inactive. benthamopen.com

Further studies have indicated that other structural features also contribute to activity. The methoxy (B1213986) group at C-7' and the two aromatic rings are considered important for the biological effects of emetine. benthamopen.com While early reports suggested a planar structure was necessary, later molecular modeling studies did not support this requirement. benthamopen.com

The following table summarizes the in vitro cytotoxicity of selected N-2' emetine analogues against human prostate cancer cell lines, illustrating the impact of structural modification on potency. acs.org

| Compound | Modification at N-2' | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |

|---|---|---|---|

| Emetine | -H (Secondary Amine) | 0.0329 | 0.0237 |

| Analogue 7 | Urea | 2.5080 | 7.8390 |

| Analogue 8 | Urea (p-methoxy) | 7.8390 | 3.6690 |

| Analogue 9 | Urea (p-chloro) | 2.0150 | 10.000 (approx.) |

| Analogue 13 | Dithiocarbamate Salt | 0.0790 | 0.0870 |

| Analogue 14 | Dithiocarbamate Ester | 1.9700 | 1.5600 |

| Analogue 26 | Amide (from citraconic anhydride) | 0.1730 | 0.1500 |

Chemoinformatic and Computational Approaches in Derivative Design

Chemoinformatics and computational modeling are increasingly integral to modern drug discovery, providing powerful tools for designing and optimizing lead compounds like emetine. frontiersin.orgresearchgate.net These approaches encompass a range of techniques, including molecular docking, molecular dynamics, pharmacophore modeling, and machine learning, which are applied to predict and analyze ligand-receptor interactions, ADME properties, and toxicity. nih.govimtm.cz

In the context of emetine, computational studies have been used to understand its binding mechanism and guide the design of new derivatives. Molecular modeling of emetine and related ipecac alkaloids has been employed to investigate the structural requirements for biological activity. benthamopen.comnih.gov For example, modeling the docked poses of dehydroemetine (B1670200) diastereomers into the emetine binding site on the ribosome has helped rationalize their activity and guide lead optimization efforts. nih.gov

Computational methods are also vital for developing prodrugs. The design of peptide-emetine constructs, for instance, relies on understanding the interactions between the peptide linker and target proteases like PSA. nih.gov Furthermore, chemoinformatic tools can be used in virtual screening campaigns to identify new scaffolds or to design focused libraries of derivatives with improved properties. frontiersin.org As the field advances, the integration of machine learning and artificial intelligence is expected to further accelerate the design-synthesis-testing cycle, enabling the development of novel emetine-based therapeutics with enhanced efficacy and safety profiles. researchgate.netnih.gov

Mechanisms of Action at the Molecular and Cellular Level

Eukaryotic Protein Synthesis Inhibition

Emetine (B1671215) hydrobromide is a powerful and well-characterized inhibitor of protein synthesis in eukaryotic cells. Its primary mode of action involves targeting the ribosomal machinery, leading to a global repression of protein production. This inhibition is often irreversible in certain cell types, such as HeLa cells, while it can be reversible in others, like Chinese hamster ovary (CHO) cells. benthamopen.com

Interaction with the 40S Ribosomal Subunit

The primary target of emetine within the ribosome is the 40S subunit. benthamopen.com By binding to this smaller ribosomal subunit, emetine effectively stalls the process of translation. This interaction prevents the necessary conformational changes and movements within the ribosome that are essential for protein elongation. nih.gov Studies have shown that mutations in the S14 protein of the 40S ribosomal subunit can confer resistance to emetine, further confirming this as the direct site of action. wikipedia.org

Inhibition of Translational Elongation and Ribosome Translocation

Emetine specifically inhibits the translocation step of translational elongation. biorxiv.org Translocation is the process where the ribosome moves one codon down the mRNA, a critical step for reading the next codon and continuing polypeptide synthesis. Emetine is thought to bind to the E-site (exit site) of the 40S subunit, which in turn prevents the movement of the mRNA-tRNA complex. nih.gov This "locking" of the ribosome in place leads to an accumulation of polyribosomes, which are mRNAs with multiple ribosomes attached, and a corresponding decrease in the number of free, single ribosomes. benthamopen.com This stabilization of polyribosomes is a hallmark of emetine's inhibitory action. biologists.com

Impact on Mitochondrial Protein Synthesis

In addition to its effects on cytoplasmic ribosomes, emetine has been shown to selectively inhibit mitochondrial protein synthesis. benthamopen.comnih.gov Studies in mouse liver and other systems have demonstrated that emetine can interfere with the protein synthesis machinery within mitochondria. benthamopen.commedicinacomplementar.com.br While the cytoplasmic and mitochondrial ribosomes have different evolutionary origins and structures, emetine appears to be capable of targeting both, although the precise mechanisms and relative sensitivities may differ. nih.gov

Cellular Consequences of Global Protein Synthesis Repression

The widespread inhibition of protein synthesis by emetine has profound consequences for the cell. The inability to produce new proteins affects virtually all cellular processes. This includes the disruption of DNA and RNA synthesis, as the enzymes and regulatory proteins required for these processes are no longer synthesized. benthamopen.com This can lead to cell cycle arrest, typically in the early S phase. benthamopen.com Furthermore, the inhibition of the synthesis of short-lived regulatory proteins, such as certain anti-apoptotic proteins, can sensitize cells to programmed cell death (apoptosis). spandidos-publications.com The global shutdown of protein production ultimately leads to cellular dysfunction and, in many cases, cell death. researchgate.net This has been observed to trigger apoptosis in various cell types, including lymphoma, lung cancer, and leukemia cells. spandidos-publications.com

Modulation of Intracellular Signaling Pathways

Beyond its direct impact on protein synthesis, emetine can also modulate specific intracellular signaling pathways, which are critical for cell growth, differentiation, and survival.

Wnt/β-Catenin Signaling Axis Disruption (e.g., LRP6, DVL)

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. frontiersin.org This pathway is initiated by the binding of Wnt ligands to Frizzled (Fz) receptors and their co-receptors, the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6). embopress.org This binding event leads to the phosphorylation and activation of LRP6. nih.gov

Activated LRP6 serves as a scaffold to recruit the cytoplasmic protein Dishevelled (DVL) and the axin-GSK3 complex. nih.gov This recruitment prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. oncotarget.com

MAPK/ERK and PI3K/AKT Pathway Regulation

Emetine HBr exerts regulatory effects on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathways, which are crucial for cell proliferation, survival, and differentiation. nih.govmdpi.com In many forms of cancer, these pathways are hyperactivated, contributing to tumor growth and resistance to therapy. nih.govoncotarget.com

The MAPK/ERK pathway is a key cascade that relays extracellular signals to the nucleus, influencing gene expression related to cell growth and division. nih.gov The PI3K/AKT pathway is a critical intracellular signaling pathway that governs a wide array of cellular functions, including survival, growth, and metabolism. frontiersin.org Research indicates that in certain cancer cells, there is a cross-talk between these two pathways, and inhibiting one can sometimes lead to the compensatory activation of the other. oncotarget.com

Studies have shown that targeting both the MAPK/ERK and PI3K/AKT pathways simultaneously can be an effective strategy in certain types of leukemia. mdpi.com In the context of melanoma, the PI3K/AKT pathway's activity can confer a reduced dependency on MAPK/ERK signaling, which is associated with resistance to treatments that target the BRAF mutation. nih.gov Furthermore, TGF-β has been shown to activate both the MAPK/ERK and PI3K/AKT pathways, which can protect cancer cells from a form of cell death known as anoikis. researchgate.net

Hippo/YAP Signaling Cascade Influence

This compound also influences the Hippo/Yes-associated protein (YAP) signaling cascade, a critical regulator of organ size, tissue homeostasis, and cell fate. bmbreports.orgfrontiersin.orgcellsignal.com The core of the Hippo pathway is a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ. mdpi.com When the pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to transcription factors, primarily from the TEAD family, to promote cell proliferation and inhibit apoptosis. cellsignal.commdpi.com

Dysregulation of the Hippo/YAP pathway is implicated in the development of various cancers. cellsignal.commdpi.com YAP is considered a potent oncogene, and its elevated expression is observed in many human tumors. cellsignal.com The pathway is also involved in the physiological and pathological processes of lens epithelial cells, where it regulates proliferation, differentiation, and morphology. frontiersin.org Recent research has highlighted the role of the Hippo/YAP pathway in the recovery response of growth plates after radiation, suggesting its importance in tissue regeneration. onkder.org The pathway also acts as a mediator in response to mechanical stimuli, influencing cell fate and behavior. bmbreports.org

Hypoxia-Inducible Factor-1α (HIF-1α) Downregulation

This compound has been shown to downregulate Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia). nih.govnih.gov Hypoxia is a common feature of the tumor microenvironment, and HIF-1α plays a crucial role in tumor progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. biomolther.orgplos.org

HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit. plos.orgplos.org Under normal oxygen levels, HIF-1α is rapidly degraded. plos.org However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of target genes. plos.org

Research has identified emetine as an inhibitor of both HIF-1α and HIF-2α expression, independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is often mutated in cancers like clear cell renal cell carcinoma (CCRCC). nih.govnih.gov Emetine promotes the degradation of HIF-2α in a VHL-independent manner. nih.govnih.gov This is significant because while many inhibitors of HIF-1α have been identified, they often have minimal effect on HIF-2α. nih.govnih.gov Emetine's ability to downregulate HIF-1α is not due to a decrease in its mRNA levels but rather through the inhibition of its protein synthesis. nih.govplos.org

| Pathway/Protein | Effect of this compound | Significance in Cellular Processes |

| MAPK/ERK & PI3K/AKT | Regulation | Influences cell proliferation, survival, and differentiation. nih.govmdpi.com |

| Hippo/YAP | Influence | Regulates organ size, tissue homeostasis, and cell fate. bmbreports.orgfrontiersin.orgcellsignal.com |

| HIF-1α | Downregulation | Key mediator of cellular adaptation to hypoxia. nih.govnih.gov |

NF-κB Pathway Modulation through IκBα Phosphorylation Inhibition

This compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha). nih.gov The NF-κB pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis. nih.govresearchgate.net Dysregulation of this pathway is associated with various inflammatory diseases and cancers. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by the inhibitory protein IκBα. nih.govbiomolther.org Upon stimulation by signals such as cytokines, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. nih.govmdpi.com This phosphorylation marks IκBα for degradation, allowing the liberated NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.govbiomolther.org

Studies have identified emetine as an inhibitor of NF-κB signaling. nih.gov Its mechanism of action involves the prevention of IκBα phosphorylation. nih.gov By inhibiting this crucial step, emetine effectively blocks the activation of NF-κB and its downstream effects. nih.gov

Perturbation of Nucleic Acid Metabolism

This compound significantly perturbs the metabolism of nucleic acids, affecting both DNA and RNA synthesis.

Influence on DNA Synthesis and Replication

Emetine is recognized as an inhibitor of DNA synthesis and replication. researchgate.netresearchgate.netuct.ac.za DNA replication is the fundamental process of producing two identical replicas of DNA from one original molecule. Emetine has been shown to prevent the formation of Okazaki fragments during lagging strand synthesis, which effectively uncouples leading and lagging strand DNA replication. researchgate.net This specific inhibition of lagging strand synthesis has been utilized as a tool to map eukaryotic replication origins. researchgate.net

In the context of viral infections, emetine has demonstrated the ability to inhibit the replication of DNA viruses by reducing the synthesis of viral DNA. nih.gov Research on hamster cell lines has shown that in the presence of emetine, there is an enrichment of nascent DNA on the forward arms of replication forks. nih.gov

Modulation of RNA Synthesis

Emetine also modulates RNA synthesis, which is the process of transcribing genetic information from DNA into RNA. It is classified as an RNA polymerase inhibitor. Studies have shown that emetine can inhibit the replication of various RNA viruses by reducing the synthesis of viral RNA. nih.gov

Furthermore, emetine's role as a translation elongation inhibitor leads to the stabilization of a specific group of short-lived mRNAs. nih.gov This suggests that the degradation of these particular transcripts is highly sensitive to the inhibition of translation elongation. nih.gov

Cellular Metabolic Reprogramming and Stress Response

This compound instigates significant changes in cellular metabolism and elicits stress responses through various mechanisms. These actions highlight its potential to interfere with fundamental cellular processes required for survival and proliferation.

Emetine has been identified as an inhibitor of glycolysis, a critical pathway for energy production in cells. Research has demonstrated that emetine directly targets and decreases the activity of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic cascade. ximbio.com Studies in isolated, perfused rat hearts showed that exposure to emetine resulted in a decrease in PFK activity. ximbio.com This inhibition leads to an accumulation of the PFK substrate, fructose-6-phosphate, and a reduction in its product, fructose-1,6-bisphosphate, effectively impeding the flow of glycolysis. ximbio.com The inhibitory action of emetine appears to be specific, as it did not affect the activity of another glycolytic enzyme, hexokinase. ximbio.com Further investigation suggests that emetine's effect is more pronounced on PFK that is bound to subcellular structures, indicating a potentially uncompetitive mode of inhibition. ximbio.com

| Target Enzyme | Effect of Emetine | Observed Molecular Changes | Affected System |

| Phosphofructokinase (PFK) | Inhibition | ↑ Fructose-6-phosphate, ↓ Fructose-1,6-bisphosphate | Isolated, perfused rat hearts |

| Hexokinase | No inhibition | - | Cardiac tissue |

The role of emetine in the induction of Reactive Oxygen Species (ROS) presents a complex picture with some conflicting findings. In the context of pulmonary arterial hypertension, the release of pro-inflammatory cytokines can lead to the production of ROS. nih.gov Some studies associate emetine with conditions that involve oxidative stress. nih.govresearchgate.net However, other research indicates a different role. Studies on cephaeline (B23452).HBr, a closely related alkaloid, have shown that its cytotoxic and apoptotic effects occur without the production of ROS. nih.govkegg.jp Fluorescence-based evaluations in these studies were negative for ROS production, suggesting that the cell death mechanism induced by cephaeline.HBr is independent of oxidative stress. nih.govkegg.jp This discrepancy suggests that the induction of ROS by emetine might be context-dependent or that related alkaloids differ in this specific cellular effect.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide synthesis. mhmedical.compharmgkb.orguh.edu Despite the known interaction of emetine with the glycolytic pathway, current scientific literature based on conducted research does not provide direct evidence of this compound causing alterations in the pentose phosphate pathway.

The mitochondrial membrane potential (MMP) is essential for maintaining mitochondrial function, including ATP production and the initiation of apoptosis. nih.govsigmaaldrich.combiorxiv.org Research into the effects of cephaeline.HBr, an analogue of emetine, found that it did not induce changes in the mitochondrial membrane potential. nih.govkegg.jp Fluorescence-based analysis showed that treatment with cephaeline.HBr resulted in a negative evaluation for MMP modulation, indicating that its cytotoxic effects are not mediated through the collapse of the mitochondrial membrane potential. nih.gov Direct and specific studies on this compound's modulation of MMP are not extensively detailed in the current body of research.

Alterations in the Pentose Phosphate Pathway

Autophagy Pathway Modulation

Autophagy is a cellular process of self-degradation of cellular components, playing a critical role in cellular homeostasis and survival. Emetine has been shown to modulate this pathway. Studies have indicated that emetine can suppress autophagy. researchgate.net This inhibition of autophagy has been observed to enhance the sensitivity of cancer cells to certain treatments, suggesting that by disrupting this survival mechanism, emetine can render cells more vulnerable to other cytotoxic agents. researchgate.net

Specific Host Factor Interactions (e.g., MDM2-p53, eIF4E)

Emetine's biological activities also stem from its ability to interact with specific host cell proteins, thereby interfering with critical cellular functions like protein translation and tumor suppression pathways.

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a key regulatory point in cell cycle control and apoptosis. nih.govekb.egfrontiersin.org MDM2 acts as a negative regulator of p53, targeting it for degradation. nih.govfrontiersin.org Inhibition of this interaction is a major strategy in cancer therapy to reactivate p53's tumor-suppressive functions. ekb.egfrontiersin.org However, based on the conducted research, there is no direct evidence in the scientific literature to suggest that emetine interacts with or modulates the MDM2-p53 pathway.

Emetine has been demonstrated to interfere with the function of the eukaryotic translation initiation factor 4E (eIF4E). nih.gov This protein binds to the 5' cap of messenger RNA (mRNA), a crucial step for the initiation of protein synthesis. nih.gov Research on the antiviral properties of emetine against SARS-CoV-2 revealed that it inhibits viral replication by disrupting the binding of the viral mRNA to eIF4E. nih.gov Molecular modeling studies further suggest that emetine may directly bind to the cap-binding pocket of eIF4E, mimicking the natural ligand, m7-GTP, and thus competitively inhibiting the initiation of translation. nih.gov

| Host Factor | This compound Interaction | Functional Consequence |

| MDM2-p53 | No direct interaction reported in the literature. | Not applicable based on current findings. |

| eIF4E | Inhibits the binding of mRNA to the eIF4E cap-binding pocket. | Suppression of protein translation. nih.gov |

Potential Direct Viral Polymerase Inhibition

While the primary and most well-documented mechanism of action for emetine is the inhibition of protein synthesis via its interaction with the 40S ribosomal subunit, research has also explored its potential to act as a direct inhibitor of viral enzymes, specifically viral polymerases. nih.govresearchgate.net This mode of action, if confirmed across multiple virus types, would represent a significant parallel pathway for its broad-spectrum antiviral effects. The evidence for direct polymerase inhibition varies in nature, from biochemical assays to computational modeling, with the most definitive findings associated with specific flaviviruses.

One of the clearest pieces of evidence for direct polymerase inhibition comes from studies on the Zika virus (ZIKV). Research has demonstrated that emetine directly inhibits the activity of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) in a cell-free enzymatic assay. nih.govmdpi.com This finding is significant as it isolates the interaction between the compound and the viral enzyme from other cellular effects, such as host protein synthesis inhibition. The half-maximal inhibitory concentration (IC₅₀) for this direct inhibition was determined to be 121 nM. nih.gov

To further investigate this interaction at a molecular level, docking studies were performed. These computational models predicted that emetine binds to an allosteric site on the ZIKV NS5 polymerase. nih.gov Specifically, the proposed binding site is an "N pocket" located near the priming loop, a region known to be a target for other non-nucleoside inhibitors of dengue virus RdRp. nih.gov This suggests a specific, high-affinity interaction that interferes with the polymerase's function.

The potential for emetine to inhibit other viral polymerases has also been investigated, particularly in the context of the SARS-CoV-2 virus. Molecular docking studies have suggested that emetine has a significant binding affinity for the SARS-CoV-2 RdRp (also known as Nsp12). tandfonline.com However, the evidence from direct experimental assays is less clear. One study using a cell-free virion polymerase assay reported no direct inhibitory effect of emetine on the SARS-CoV-2 polymerase function. biorxiv.org This suggests that the observed reduction in viral RNA synthesis in cell culture models for SARS-CoV-2 might be an indirect consequence of emetine's primary role in halting the production of essential viral proteins, including the polymerase itself, rather than a direct enzymatic inhibition. researchgate.netbiorxiv.org

Despite some conflicting reports, direct viral polymerase inhibition remains a proposed mechanism for emetine's activity against a range of viruses, including HIV, Ebola virus, and human cytomegalovirus (HCMV). nih.govmdpi.com For HIV, emetine has been shown to interfere with the activity of reverse transcriptase. nih.gov The concept that emetine may directly target viral polymerases contributes to its profile as a broad-spectrum antiviral agent. mdpi.comnih.govrndsystems.com

Table 1: Emetine Inhibition of Viral Polymerase Activity

| Virus | Target Enzyme | Assay Type | Result (IC₅₀) | Reference |

| Zika Virus (ZIKV) | NS5 RNA-dependent RNA Polymerase (RdRp) | Cell-free enzymatic | 121 nM | nih.gov |

Preclinical Investigations of Biological Activities of Emetine

Anticancer Activity in In Vitro Cellular Models and In Vivo Non-Human Systems

Emetine (B1671215) has demonstrated significant anticancer activity across a variety of preclinical models, targeting fundamental cellular processes involved in tumor growth and progression.

Antiproliferative Effects on Diverse Cancer Cell Lines

Emetine exerts potent antiproliferative effects against a wide range of cancer cell lines, often at nanomolar concentrations. auajournals.orgnih.gov Studies have documented its efficacy in hematologic malignancies such as leukemia and lymphoma, as well as in solid tumors including lung, bladder, gastric, and breast cancers. auajournals.orgmdpi.comnih.govnih.gov For instance, in bladder cancer cell lines UMUC3 and HT1376, emetine demonstrated IC50 values (the concentration required to inhibit the growth of 50% of cells) of 63 nM and 26 nM, respectively. auajournals.org Similarly, it showed strong potency against gastric cancer cells, with IC50 values of 0.0497 μM for MGC803 cells and 0.0244 μM for HGC-27 cells. nih.gov The antiproliferative activity of emetine has also been observed in non-small cell lung cancer (NSCLC), ovarian carcinoma, and acute myeloid leukemia (AML) cell lines. mdpi.comoncotarget.comspandidos-publications.com In some cases, emetine's cytotoxic effects were selective for cancer cells, with less impact on normal cells. auajournals.orgnih.gov

Table 1: Antiproliferative Activity of Emetine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 | Reference |

|---|---|---|---|

| MGC803 | Gastric Cancer | 0.0497 µM | nih.gov |

| HGC-27 | Gastric Cancer | 0.0244 µM | nih.gov |

| UMUC3 | Bladder Cancer | 63 nM | auajournals.org |

| HT1376 | Bladder Cancer | 26 nM | auajournals.org |

| Kasumi-1 | Acute Myeloid Leukemia | ~150 nM (working EC50) | oncotarget.com |

| HL-60 | Acute Myeloid Leukemia | ~150 nM (working EC50) | oncotarget.com |

| OCI-AML2 | Acute Myeloid Leukemia | ~150 nM (working EC50) | oncotarget.com |

| OCI-AML3 | Acute Myeloid Leukemia | ~150 nM (working EC50) | oncotarget.com |

| U937 | Acute Myeloid Leukemia | ~150 nM (working EC50) | oncotarget.com |

| Jurkat | T-cell Leukemia | 0.17 µM | benthamopen.com |

| CCRF-CEM | T-cell Lymphoblast-like | 0.05 µM | benthamopen.com |

| A549 | Lung Carcinoma | - | nih.gov |

| H1299 | Lung Carcinoma | - | nih.gov |

| MDA-MB-231 | Breast Cancer | - | nih.gov |

| MDA-MB-468 | Breast Cancer | - | nih.gov |

| SKOV3 | Ovarian Carcinoma | - | spandidos-publications.com |

Mechanisms of Apoptosis Induction (e.g., Caspase Activation)

A primary mechanism through which emetine exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.gov In some cancer cell lines, emetine treatment leads to the cleavage of caspases, indicating their activation. researchgate.net For example, in acute myeloid leukemia KG-1a cells, emetine treatment resulted in increased levels of active caspase-3. researchgate.netresearchgate.net

The induction of apoptosis by emetine can be triggered by various upstream signals. One significant pathway involves the inhibition of glycolysis, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis. nih.govresearchgate.net This cascade includes a decrease in mitochondrial membrane potential. researchgate.net Furthermore, emetine has been shown to regulate the expression of Bcl-xL, an anti-apoptotic protein. mdpi.combenthamopen.com By downregulating Bcl-xL, emetine can sensitize cancer cells to apoptosis. mdpi.comspandidos-publications.com In Jurkat T-cells, emetine-induced apoptosis is mediated by the mitochondrial pathway. benthamopen.com

Inhibition of Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have shown that emetine can effectively inhibit these processes in various cancer cell types. nih.govspandidos-publications.com In gastric cancer cells, emetine potently suppressed both migration and invasion in a concentration-dependent manner. nih.gov Similarly, in breast cancer cells, emetine treatment suppressed migratory and invasive activities. nih.govspandidos-publications.com This inhibition of migration and invasion suggests that emetine may have the potential to interfere with the metastatic spread of cancer. nih.gov

Effects on Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. nih.gov Emetine has shown promise in targeting these cells. In breast cancer models, emetine was found to suppress the formation of tumor spheres, a characteristic of CSCs. nih.gov It also downregulated the expression of stemness marker genes. nih.gov In acute myeloid leukemia (AML), emetine inhibited AML stem/progenitor cells. nih.govresearchgate.net Furthermore, studies in oral squamous cell carcinoma have indicated that emetine can disrupt cancer stem cells. e-century.us By targeting the CSC population, emetine may help to overcome therapy resistance and prevent tumor recurrence. nih.gov

Modulatory Effects on the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cells and extracellular components that plays a critical role in cancer progression. nih.govfrontiersin.org Emetine has been shown to modulate the TME, further contributing to its anticancer effects. nih.gov It can inhibit the ability of cancer-associated fibroblasts (CAFs) to support tumor cell viability. nih.gov In the context of the extracellular matrix (ECM), a key component of the TME, emetine has been shown to regulate matrix metalloproteinases (MMPs), which are enzymes involved in ECM degradation and remodeling. nih.gov Specifically, emetine can down-regulate MMP-2 and MMP-9, potentially hindering the spread of cancer cells. nih.gov These findings suggest that emetine's therapeutic potential extends beyond direct effects on tumor cells to include the modulation of the supportive TME. nih.gov

Synergistic Interactions with Complementary Investigational Agents

Emetine has demonstrated the ability to work synergistically with other therapeutic agents, enhancing their efficacy, particularly in the context of cancer treatment. Research has shown that emetine can augment the anti-cancer effects of cisplatin (B142131), a primary chemotherapy drug for advanced lung cancers. mdpi.comnih.gov This synergistic relationship is significant as it could potentially lower the required therapeutic dose of cisplatin, thereby reducing its associated side effects. mdpi.com The mechanism behind this synergy involves emetine's ability to suppress the Wnt/β-catenin signaling pathway, which is often implicated in cisplatin resistance. mdpi.comnih.gov Studies in non-small cell lung cancer (NSCLC) cells, including cisplatin-resistant subpopulations, have confirmed that emetine enhances the anticancer efficacy of cisplatin. mdpi.comnih.gov

Furthermore, in the context of antiviral therapy, emetine has shown synergistic inhibition of Human Cytomegalovirus (HCMV) when combined with ganciclovir. plos.orgmdpi.comnih.gov This suggests a potential for combination therapies that could be more effective than single-agent treatments. Similarly, when paired with Remdesivir, emetine synergistically inhibits the viral yield of SARS-CoV-2.

The table below summarizes the synergistic interactions of emetine with other agents.

| Agent | Disease/Virus | Observed Effect | Potential Mechanism |

| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Enhanced anticancer efficacy, suppression of cancer cell proliferation. mdpi.comnih.gov | Inhibition of the Wnt/β-catenin pathway. mdpi.com |

| Ganciclovir | Human Cytomegalovirus (HCMV) | Synergistic virus inhibition. plos.orgmdpi.comnih.gov | Not fully elucidated. |

| Remdesivir | SARS-CoV-2 | Synergistically inhibits viral yield. | Not fully elucidated. |

Antiviral Efficacy in In Vitro and In Vivo Non-Human Models

Emetine has demonstrated potent antiviral activity against a wide array of viruses in both laboratory and animal models. mdpi.com Its efficacy is notable for its broad-spectrum nature, affecting both DNA and RNA viruses. nih.gov

Broad-Spectrum Antiviral Activity Across DNA and RNA Viruses

Preclinical studies have established emetine as a powerful inhibitor of a diverse range of viruses. This includes enveloped viruses like Coronaviruses (including SARS-CoV-2, MERS-CoV, and various human coronaviruses), Zika virus, Ebola virus, and Dengue virus, as well as non-enveloped viruses like enteroviruses. mdpi.comresearchgate.net Its activity also extends to double-stranded DNA viruses such as Human Cytomegalovirus (HCMV) and other herpesviruses. plos.orgmdpi.com

In-depth investigations have revealed emetine's effectiveness against:

SARS-CoV-2: Emetine inhibits SARS-CoV-2 replication at low nanomolar concentrations. nih.govidexlab.comnih.gov It has shown protective efficacy in an embryonated chicken egg model against the related infectious bronchitis virus (IBV). nih.govidexlab.comnih.gov

Zika Virus (ZIKV): Emetine potently inhibits ZIKV replication in vitro and suppresses the viral load in vivo. biorxiv.org

Ebola Virus (EBOV): Studies have shown that emetine can protect mice from lethal doses of mouse-adapted Ebola virus. mdpi.com

Human Cytomegalovirus (HCMV): Emetine inhibits HCMV replication at nanomolar concentrations and is also effective against ganciclovir-resistant strains. plos.org In a mouse model, emetine effectively suppressed mouse cytomegalovirus (MCMV) replication. plos.org

Dengue Virus (DENV): Emetine has demonstrated antiviral activity against dengue virus infection. mdpi.com

Chikungunya Virus (CHIKV): While specific detailed studies are less common, the broad-spectrum nature of emetine suggests potential activity.

Rabies Virus (RABV): Emetine has been shown to block the axonal transport of rabies virus particles. researchgate.netnih.gov

The table below provides a summary of the in vitro antiviral activity of emetine against various viruses.

| Virus | Virus Type | In Vitro Efficacy (EC₅₀/IC₅₀) | In Vivo Model Findings |

| SARS-CoV-2 | RNA | 0.147 nM to 460 nM biorxiv.org | Protective against IBV in chicken embryos. nih.govidexlab.combiorxiv.org |

| Zika Virus (ZIKV) | RNA | ~40 nM to 52.9 nM mdpi.com | Suppresses viral load in vivo. |

| Ebola Virus (EBOV) | RNA | Not specified | Protected 67% of mice against lethal dose. mdpi.com |

| Human Cytomegalovirus (HCMV) | DNA | ~40 nM plos.org | Suppressed MCMV replication in mice. plos.org |

| Dengue Virus (DENV) | RNA | Not specified | Antiviral activity demonstrated. mdpi.com |

| Rabies Virus (RABV) | RNA | Not specified | Blocks axonal transport. researchgate.netnih.gov |

| MERS-CoV | RNA | 0.014 µM to 0.16 µM mdpi.comnih.gov | Not specified |

| Enterovirus A71 (EV-A71) | RNA | 49 nM researchgate.net | Protected all mice against lethal dose. mdpi.com |

Inhibition of Viral Entry Mechanisms

Emetine has been shown to interfere with the initial stages of viral infection for several viruses. For coronaviruses like MERS-CoV, emetine acts as an entry inhibitor, significantly blocking the virus's ability to infect cells. mdpi.com Similarly, it has been identified as an entry inhibitor for Zika and Ebola viruses, a mechanism that involves the disruption of lysosomal function. mdpi.combiorxiv.org However, for other viruses like SARS-CoV-2 and HCMV, studies suggest that emetine's primary antiviral action occurs after the virus has entered the host cell. plos.orgnih.govidexlab.com For some viruses, such as Newcastle disease virus (NDV) and bovine herpesvirus 1 (BHV-1), emetine treatment has been shown to inhibit viral entry. nih.gov

Suppression of Viral Replication and Protein Synthesis

A primary mechanism of emetine's antiviral activity is the inhibition of viral replication and protein synthesis. nih.gov This is a broad-acting mechanism that affects a wide range of viruses. For SARS-CoV-2, emetine treatment leads to a decrease in viral RNA and protein synthesis. nih.govidexlab.comnih.gov This is achieved by disrupting the interaction between the viral mRNA and the host's eukaryotic translation initiation factor 4E (eIF4E), a key component for initiating protein translation. nih.govnih.govbiorxiv.org

For HCMV, emetine's inhibitory action occurs after viral entry but before the start of viral DNA replication, resulting in a decrease in the expression of viral proteins. plos.orgmdpi.com Similarly, for enteroviruses, emetine blocks the translation of viral proteins. nih.gov In the case of Zika virus, emetine has been found to directly inhibit the activity of the NS5 RNA polymerase, a crucial enzyme for viral replication. mdpi.combiorxiv.org

Host-Directed Antiviral Mechanisms

Emetine's antiviral effects are often mediated by targeting host cellular factors rather than viral components directly. biorxiv.org This host-directed approach offers a significant advantage, as it is less likely to lead to the development of drug-resistant viruses. mdpi.comnih.gov

One of the key host-directed mechanisms of emetine involves its interaction with the 40S ribosomal subunit, a crucial component of the host cell's protein synthesis machinery. mdpi.commdpi.com By binding to the 40S ribosomal subunit, emetine can inhibit the translation of viral proteins. mdpi.commdpi.com

For HCMV, emetine's mechanism is particularly unique. Its inhibitory action depends on the binding of the ribosomal protein S14 (RPS14) to MDM2, which in turn disrupts the interaction between MDM2 and p53. plos.orgnih.govmdpi.com This complex interaction ultimately hinders viral replication and is dependent on cell density. plos.org

In the case of SARS-CoV-2, emetine's targeting of the host protein eIF4E to block viral protein synthesis is another prime example of its host-directed antiviral strategy. nih.govnih.govbiorxiv.orgbiorxiv.org Furthermore, research suggests that SARS-CoV-2 utilizes the ERK/MNK1/eIF4E signaling pathway for its replication, a pathway that can be disrupted by emetine. nih.govbiorxiv.org

Investigations into Drug-Resistant Virus Variants

A significant advantage of emetine's host-directed antiviral mechanism is its low propensity for inducing drug resistance. nih.govnih.gov Studies involving the long-term passage of both DNA and RNA viruses, such as buffalopoxvirus (BPXV) and Newcastle disease virus (NDV), in the presence of emetine did not result in the emergence of resistant mutants. nih.gov This is attributed to the fact that emetine targets host factors, which are less prone to the rapid mutations that can lead to resistance in viral proteins. nih.gov

Antiparasitic Investigations in Preclinical Models

Emetine's primary therapeutic application has been in the treatment of parasitic infections, particularly amoebiasis. Preclinical studies have consistently demonstrated its potent activity against a range of protozoal organisms and have sought to elucidate the molecular underpinnings of this efficacy.

Emetine has shown significant efficacy against Entamoeba histolytica, the protozoan responsible for amoebiasis. mdpi.comgorgas.gob.pa In vitro studies have established its direct and powerful amoebicidal action, which is effective even at very high dilutions. gorgas.gob.pa Its potency is notably higher than many other compounds used for this purpose. gorgas.gob.pa

In addition to its anti-amoebic properties, preclinical screenings have identified emetine as a potent inhibitor of Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.govnih.gov Research has demonstrated its effectiveness against multidrug-resistant strains of the parasite, such as the K1 strain, at nanomolar concentrations. nih.govnih.gov This suggests a potential for emetine in combating drug-resistant malaria. nih.gov

Table 1: In Vitro Efficacy of Emetine Against Protozoal Organisms

| Organism | Strain | IC₅₀ (50% Inhibitory Concentration) | Source(s) |

|---|---|---|---|

| Plasmodium falciparum | K1 (multidrug-resistant) | 47 ± 2.1 nM | nih.govnih.gov |

| Plasmodium falciparum | 3D7 (drug-sensitive) | 1 nM | nih.gov |

| Entamoeba histolytica | - | 26.8 ± 1.27 µM | nih.gov |

The primary molecular mechanism of emetine's antiparasitic activity is the inhibition of protein synthesis. benthamopen.compatsnap.com It achieves this by binding to the 40S subunit of the eukaryotic ribosome, which effectively halts the translocation step of elongation, where the growing polypeptide chain is moved from the A-site to the P-site. patsnap.com This action blocks the movement of the ribosome along the messenger RNA (mRNA), thereby preventing the synthesis of proteins essential for the parasite's growth and replication. patsnap.comresearchgate.net

Beyond this principal mechanism, other modes of action have been identified in preclinical models. Emetine has been shown to interfere with nucleic acid synthesis and metabolism. benthamopen.compatsnap.com Some studies suggest it can intercalate into the parasite's DNA, disrupting its structural integrity and inhibiting vital biological processes. benthamopen.compatsnap.com This interference with DNA synthesis, coupled with the inhibition of protein synthesis, creates a multifaceted attack on the parasite. benthamopen.com Furthermore, emetine has been observed to induce apoptosis (programmed cell death) in some protozoa, such as Trypanosoma b. brucei, and to disrupt the parasite's cytoskeleton by preventing the polymerization of tubulin into microtubules. benthamopen.compatsnap.com

Efficacy Against Protozoal Organisms (e.g., Entamoeba histolytica, Plasmodium falciparum)

Other Emerging Preclinical Therapeutic Explorations

Recent preclinical research has expanded the scope of emetine's investigation into new therapeutic areas, including the modulation of the neurobiological, pulmonary vascular, and metabolic systems.

In the field of neurobiology, emetine is utilized as a research tool to study synaptic plasticity. As a protein synthesis inhibitor, it has been employed in preclinical studies to demonstrate the necessity of new protein synthesis for the late phase of long-term potentiation (L-LTP), a cellular model for learning and memory. d-nb.infojneurosci.org Its application in these studies helps to differentiate between the early, transient phases of synaptic strengthening and the later, more permanent phases that require genetic transcription and translation. d-nb.info

A distinct neurobiological effect has been observed in the context of viral dissemination. Preclinical studies have shown that emetine can block the retrograde axonal transport of the rabies virus. nih.govnih.gov This inhibitory action prevents the virus from traveling from peripheral infection sites up the axons to the neuron cell bodies in the central nervous system. nih.gov Notably, this effect appears to be independent of emetine's classical role as a protein synthesis inhibitor, pointing to a novel mechanism of action that specifically impacts the axonal transport machinery used by the virus. nih.gov

Emetine has emerged as a potential therapeutic agent in preclinical research for pulmonary arterial hypertension (PAH). ahajournals.orgresearchgate.net In a high-throughput screening of thousands of compounds, emetine was identified as a potent inhibitor of the proliferation of pulmonary artery smooth muscle cells (PASMCs) from PAH patients. ahajournals.orgnih.gov This antiproliferative effect was a key finding, as excessive cell proliferation is a hallmark of the vascular remodeling seen in PAH. ahajournals.org

Subsequent studies in rodent models of PAH have substantiated these in vitro findings. ahajournals.orgnih.gov In both monocrotaline-induced and Sugen/hypoxia-induced rat models, emetine treatment was shown to ameliorate the condition. ahajournals.org The research indicated that emetine administration led to reduced pulmonary vascular remodeling, improved hemodynamic parameters, and recovered right ventricular function. ahajournals.orgnih.gov Mechanistically, emetine was found to reduce the protein levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and key signaling molecules involved in cell proliferation and inflammation, such as RhoA and ROCK1/2. researchgate.netnih.gov

Table 2: Preclinical Findings of Emetine in Animal Models of Pulmonary Arterial Hypertension (PAH)

| Animal Model | Key Findings | Source(s) |

|---|---|---|

| Monocrotaline-induced PH (Rat) | Ameliorated PH, reduced right ventricular systolic pressure (RVSP) and right ventricle (RV) hypertrophy. | ahajournals.org |

| Sugen/hypoxia-induced PH (Rat) | Improved hemodynamics and pulmonary vascular disease, increased exercise capacity. | ahajournals.orgnih.gov |

| General (Rat Models) | Reduced protein levels of HIF-1α, HIF-2α, PDK1, RhoA, ROCK1, and ROCK2. Reduced inflammatory changes in the lungs. | ahajournals.orgnih.gov |

Preclinical investigations have revealed that emetine can influence metabolic pathways, particularly glucose metabolism. In studies using isolated, perfused rat hearts, emetine was found to inhibit glycolysis. nih.gov The mechanism for this was identified as the inhibition of the enzyme phosphofructokinase, a key regulatory point in the glycolytic pathway. nih.gov This inhibition led to an accumulation of the enzyme's substrate, fructose-6-phosphate, and a decrease in its product, fructose-1,6-bisphosphate. nih.gov

Further metabolic effects have been observed in animal models of type 1 diabetes. In both streptozotocin-induced and non-obese diabetic (NOD) mouse models, emetine administration was shown to attenuate hyperglycemia. nih.gov In the context of PAH research, emetine's ability to reduce levels of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) is also significant, as PDK1 is involved in the metabolic shift from oxidative phosphorylation towards glycolysis, a characteristic feature of PAH. ahajournals.orgnih.gov

Studies in Models of Mitochondrial Diseasesnih.gov

Preclinical research investigating the direct impact of emetine on mitochondrial function in the context of mitochondrial diseases is limited. However, studies have explored its effects on mitochondrial metabolism in animal models, providing insights into its potential interactions with cellular energy production pathways.

One key study investigated the consequences of chronic emetine administration on the mitochondrial function of the heart and liver in New Zealand albino rabbits. nih.gov In this research, the animals were treated with emetine, and the metabolic activity of mitochondria isolated from the heart and liver was assessed. nih.gov The researchers evaluated mitochondrial metabolism using various substrates, including pyruvate, a combination of pyruvate and malate, and succinate. nih.gov

The findings indicated a decrease in heart mitochondrial metabolism in the rabbits treated with emetine when compared to normal controls. nih.gov However, a crucial aspect of this study was the inclusion of a pair-fed control group, which received the same amount of food as the emetine-treated group consumed. This group also exhibited a similar reduction in heart mitochondrial metabolism. nih.gov This suggests that the observed cardiac mitochondrial effects were not a direct result of emetine's pharmacological action but rather a consequence of the reduced food intake (inanition) caused by the drug's side effects. nih.gov

Interestingly, the study noted that the liver mitochondrial metabolism of the emetine-treated rabbits remained unchanged compared to the normal controls. nih.gov In contrast, the pair-fed control group showed a reduction in liver mitochondrial metabolism. nih.gov This suggests that emetine may not have a direct adverse effect on cardiac mitochondrial metabolism.

The table below summarizes the key findings from this preclinical investigation.

| Parameter | Observation | Interpretation |

| Animal Model | New Zealand Albino Rabbits | In vivo model for assessing systemic effects. |

| Tissue Studied | Heart and Liver Mitochondria | Key organs for metabolic studies. |

| Substrates Used | Pyruvate, Pyruvate + Malate, Succinate | To assess different stages of mitochondrial respiration. |

| Heart Mitochondrial Metabolism | Reduced in emetine-treated and pair-fed groups. nih.gov | The effect is likely due to reduced food intake (inanition) rather than a direct drug effect. nih.gov |

| Liver Mitochondrial Metabolism | Unchanged in emetine-treated group; reduced in pair-fed group. nih.gov | Suggests a potential differential effect of emetine on liver mitochondria compared to the heart under these conditions. |

Pharmacological Characterization in Preclinical Systems

Target Engagement and Selectivity Profiling

Emetine (B1671215) primarily exerts its biological effects through the potent inhibition of protein synthesis. It directly targets the 40S subunit of the eukaryotic ribosome, thereby preventing the translocation step of protein elongation. wikipedia.org This mechanism leads to a global reduction in protein production. Studies have shown that this inhibition can be irreversible in certain cell lines, such as HeLa cells, by causing a depletion of free ribosomes and an increase in polyribosomes. benthamopen.com In other cell types, like Chinese hamster ovary (CHO) cells, the inhibition is reversible. benthamopen.com

Beyond its primary ribosomal target, emetine's activity involves other specific molecular interactions. Research has identified that emetine's inhibitory action against certain viruses, like human cytomegalovirus (HCMV), is dependent on its ability to bind to the 40S ribosomal protein S14 (RPS14). mdpi.complos.org This binding disrupts the interaction between MDM2 and p53, a key pathway in viral replication and cell cycle regulation. mdpi.complos.orgnih.gov

Selectivity profiling using activity-based protein profiling (ABPP) has further refined our understanding of emetine's targets. acs.orgumich.edu These studies have confirmed emetine as a selective inhibitor of the uncharacterized cancer-associated hydrolase RBBP9. researchgate.netscienceopen.com This demonstrates that while emetine is a broad inhibitor of protein synthesis, it also possesses a level of selectivity for other specific protein targets, which may contribute to its diverse biological activities. benthamopen.comresearchgate.net

Cellular Permeability and Intracellular Compartmentalization Studies

The ability of emetine to cross cell membranes and accumulate within cells is a critical factor in its activity. However, its effectiveness can be limited by efflux pumps, particularly the P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1/ABCB1). benthamopen.comnih.gov Emetine has been identified as a substrate for P-gp, meaning the transporter actively pumps the compound out of the cell, thereby reducing its intracellular concentration and cytotoxic effects. nih.govthieme-connect.com Cell lines that overexpress P-gp show significantly higher resistance to emetine. nih.govthieme-connect.com Conversely, emetine is not a substrate for the multidrug resistance-associated protein 1 (MRP1/ABCC1). nih.govthieme-connect.com

Interestingly, emetine itself can act as an inhibitor of P-gp. thieme-connect.com Studies using rhodamine 123, a known fluorescent P-gp substrate, showed that emetine could inhibit its efflux with an EC50 of 4.3 µM. thieme-connect.com This dual role as both a substrate and an inhibitor suggests a complex interaction with this key cellular transporter. Furthermore, emetine has been shown to up-regulate the expression of the MDR1 gene. nih.govthieme-connect.com The challenges with cellular permeability due to efflux pumps are highlighted in studies where higher IC50 values are observed in cell-based assays compared to in vitro assays with isolated targets. mdpi.com

Preclinical Pharmacokinetic Evaluation in Animal Models

Remarkably, tissue concentrations of emetine can be substantially higher than plasma levels. In rats, radioactivity levels from labeled emetine were found to be approximately 1000-3000 times greater in tissues than in plasma, with maximum distribution occurring at 24 hours post-administration. nih.govacs.org The lung, in particular, shows significant accumulation. nih.govnih.gov In mice and rats, a single oral dose resulted in lung concentrations over 200 times higher than the in vitro EC50 for antiviral activity. nih.govdntb.gov.uad-nb.info This high level of tissue enrichment, especially in the lungs, liver, and kidney, is a key characteristic of its pharmacokinetic profile. plos.orgd-nb.infomdpi.com The tissue radioactivity decreases at a much slower rate than in plasma, indicating prolonged retention. nih.govacs.org

| Species | Administration Route | Tmax (Plasma) | Key Distribution Finding | Reference |

|---|---|---|---|---|

| Rats | Oral | 1.08-9.0 hours | Tissue levels 1000-3000x higher than plasma; significant lung enrichment. | nih.govnih.govd-nb.info |

| Mice | Oral / IV | 1.67 hours (Oral) | High accumulation in lung, kidney, and liver. Lung concentration >250x antiviral EC50. | nih.govd-nb.info |

| Dogs | Oral | 0.25 hours | Faster absorption compared to rodents, but still low plasma exposure and high tissue distribution. | nih.gov |

Emetine undergoes slow metabolism, primarily in the liver. nih.govmdpi.com The main metabolic pathways involve O-demethylation. nih.gov In studies with rats, metabolites identified in bile include cephaeline (B23452) (6'-O-demethylemetine) and 9-O-demethylemetine. nih.gov These metabolites can subsequently be conjugated with glucuronides before excretion. nih.gov Microbial transformation studies have also shown that emetine can be converted to O-methylpsychotrine. researchgate.net

Excretion of emetine and its metabolites is slow and occurs through both biliary and urinary routes. nih.govnih.gov In rats, within 48 hours of administration, approximately 6.9% to 12.5% of the dose is excreted in the bile. nih.govnih.gov Urinary excretion accounts for about 6.8% to 9.4% of the dose, while fecal excretion is around 19.7% to 34.1%. nih.govnih.gov A significant portion of the administered dose, estimated to be around 50%, remains in the carcass after 48 hours, which is consistent with its extensive tissue retention. nih.gov The slow excretion contributes to a long biological half-life, which has been measured at 65.4-163 hours in rats. nih.gov Enterohepatic circulation, where the compound is excreted in bile and then reabsorbed from the intestine, also contributes to its delayed clearance. nih.gov

Absorption and Distribution Profiles (e.g., Tissue Enrichment)

Pharmacodynamic Endpoints in Non-Human Biological Systems

The primary pharmacodynamic effect of emetine across various preclinical systems is the inhibition of protein synthesis. benthamopen.comahajournals.org This can be measured directly by assessing the incorporation of labeled amino acids, such as tritiated leucine (B10760876), into newly synthesized proteins. ahajournals.org In minced rat myocardium, emetine inhibited leucine incorporation with an IC50 value of approximately 0.5 µM. benthamopen.com

In preclinical cancer models, pharmacodynamic endpoints include the inhibition of tumor growth and the modulation of specific biomarkers. nih.gov In a gastric cancer xenograft model in mice, emetine treatment resulted in a significant reduction in tumor volume and weight. nih.gov Immunohistochemical analysis of these tumors showed a decrease in proliferation markers and an increase in apoptosis markers. nih.gov Similarly, in an acute myeloid leukemia (AML) xenograft model, emetine treatment reduced the leukemic burden in bone marrow and peripheral blood. researchgate.net This was accompanied by a decrease in AML stem cell markers like CD34 and an increase in the differentiation marker CD14. researchgate.net

In the context of its antiviral activity, a key pharmacodynamic endpoint is the reduction of viral replication and protein expression. plos.orgrutgers.edu For example, emetine treatment leads to decreased expression of viral proteins in cells infected with HCMV. plos.org Another important pharmacodynamic effect observed is the inhibition of the NF-κB signaling pathway, which is crucial for inflammation and cell survival. researchgate.net

Analytical Methodologies for Emetine Research

Spectroscopic and Chromatographic Techniques for Compound Quantification in Biological Matrices

The accurate quantification of emetine (B1671215) in biological samples is crucial for pharmacokinetic studies and to ensure effective research. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. researchgate.netnih.govresearchgate.netscielo.org.co

A versatile HPLC method involves extracting emetine and its analogue cephaeline (B23452) from biological samples buffered to a pH of 9 with n-butyl chloride. nih.gov Following a back-extraction into hydrochloric acid, the sample is analyzed using reversed-phase HPLC with fluorescence detection. nih.gov This method achieves a minimum detection level of 5 ng/mL for both emetine and cephaeline, with linearity demonstrated from 5 to 2500 ng/mL. nih.gov Another approach uses a mobile phase of methanol (B129727) and sodium heptanesulfonate with UV detection at 254 nm, which has proven effective for determining emetine hydrochloride in various dosage forms. researchgate.net For enhanced sensitivity, particularly for low plasma concentrations, emetine can be oxidized with mercuric acetate (B1210297) to form a fluorescent product. nih.gov This allows for spectrofluorometric monitoring and extends the assay's sensitivity to 10 ng of emetine/ml of plasma with high precision. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard for quantifying drugs in biological matrices due to its high sensitivity and specificity. nih.govmdpi.com This technique is particularly useful for complex samples and has been successfully applied to quantify various compounds and their metabolites in human plasma, urine, and feces. nih.gov

Below is an interactive data table summarizing various chromatographic techniques used for emetine quantification.

In Vitro and Cell-Based Assays for Mechanistic Elucidation

A variety of in vitro and cell-based assays are instrumental in understanding the molecular mechanisms through which emetine exerts its effects. These techniques allow researchers to investigate cellular processes like apoptosis, signaling pathways, and gene expression in a controlled environment.

Reporter Gene Assays: These assays are used to study the effect of emetine on specific signaling pathways. For instance, a luciferase reporter gene assay demonstrated that emetine inhibits the Wnt/β-catenin signaling pathway. nih.govresearchgate.netmdpi.com In these experiments, cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter that is responsive to the signaling pathway being studied. nih.gov A decrease in luciferase activity after emetine treatment indicates inhibition of the pathway. nih.govmdpi.com

Immunoblotting (Western Blot): This technique is widely used to detect and quantify specific proteins in a sample. In emetine research, immunoblotting has been used to show that emetine treatment leads to a decrease in the levels of key proteins involved in various signaling pathways, such as the Wnt/β-catenin, PI3K/AKT, and MAPK pathways. nih.govnih.govoncotarget.comspandidos-publications.com It has also been used to confirm the downregulation of proteins involved in cell survival and proliferation. oncotarget.comacs.org

Flow Cytometry: Flow cytometry is a powerful tool for analyzing the physical and chemical characteristics of single cells. In the context of emetine research, it has been used to:

Analyze apoptosis: By staining cells with markers like Annexin V and propidium (B1200493) iodide, flow cytometry can distinguish between viable, apoptotic, and necrotic cells, demonstrating emetine's ability to induce apoptosis. spandidos-publications.comiiarjournals.orgspandidos-publications.comnih.gov

Measure cell death: A drop in the forward and side scatter profiles can indicate cell death. spandidos-publications.com

Quantify apoptotic markers: It can measure the levels of intracellular proteins involved in apoptosis, such as active caspase-3 and cleaved PARP. nih.gov

Assess mitochondrial membrane potential: Using dyes like rhodamine 123, flow cytometry can detect mitochondrial depolarization, an early event in apoptosis. nih.gov

Analyze cell cycle: It can determine the distribution of cells in different phases of the cell cycle. iiarjournals.orgnih.gov

RNA Sequencing (RNA-Seq): This high-throughput sequencing technique provides a comprehensive snapshot of the transcriptome, allowing for the identification of differentially expressed genes following emetine treatment. nih.govresearchgate.netnih.govnih.gov RNA-seq analysis has revealed that emetine regulates multiple signaling pathways and can alter the expression of genes involved in cell proliferation, apoptosis, migration, and invasion. nih.govresearchgate.netnih.gov

The following interactive data table summarizes the applications of these assays in emetine research.

Advanced Imaging Techniques in Preclinical Studies

Advanced imaging techniques are indispensable for visualizing the effects of emetine in preclinical models, providing spatial and temporal information that complements data from in vitro assays. These non-invasive methods allow for the longitudinal monitoring of drug distribution and efficacy in living animals.

Whole-body imaging techniques such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Computed Tomography (CT), and Magnetic Resonance Imaging (MRI) are widely used in preclinical research. frontiersin.orguni-muenster.de These modalities can be used to assess the biodistribution of radiolabeled emetine, monitor tumor metabolism, and evaluate treatment response. frontiersin.orgresearchgate.net For instance, PET imaging can show the three-dimensional biodistribution of a drug, while MRI provides high-resolution anatomical images. researchgate.netneuroimaging.at The combination of these techniques, often as hybrid PET/MRI or PET/CT, links molecular and metabolic data with precise anatomical localization. frontiersin.orguni-tuebingen.de

Optical imaging , including fluorescence-guided surgery and intravital microscopy, allows for the visualization of biological processes at the cellular and subcellular levels in living animals. frontiersin.org While light scattering can be a limitation for deep-tissue imaging, these techniques are powerful for studying surgically exposed organs. frontiersin.org

Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM), have emerged as powerful tools for tracking drug dynamics at the subcellular level. nih.gov These methods overcome the diffraction limit of conventional light microscopy, enabling researchers to visualize the entry of a drug into a cell, its accumulation in specific organelles, and its effects on subcellular structures with high resolution. nih.gov

The table below provides an overview of advanced imaging techniques and their potential applications in preclinical emetine research.

Future Directions and Research Opportunities

Rational Design of Emetine (B1671215) Derivatives for Improved Specificity and Efficacy

The inherent bioactivity of emetine serves as a valuable scaffold for the rational design of novel derivatives with enhanced therapeutic profiles. A key focus of this research is to mitigate the dose-limiting toxicities associated with emetine while augmenting its desired pharmacological effects. nih.govoup.com

Structure-activity relationship (SAR) studies have identified critical molecular features essential for emetine's biological activity. The (R) configuration at the C-1′ position and the presence of a secondary nitrogen at the 2′ position are crucial for its potent inhibitory effects. nih.govbiorxiv.org Alterations to these sites, such as changing the stereochemistry to the (S) configuration (isoemetine) or substituting the secondary amine, lead to a significant loss of activity. nih.gov

Conversely, the N-2′ position has been identified as a prime location for modification to create prodrugs. nih.govresearchgate.net The rationale behind this strategy is to develop derivatives that are less cytotoxic than the parent compound but can be activated under specific physiological conditions, such as the acidic microenvironment of tumors. acs.org For instance, pH-sensitive amide analogues have been synthesized that release emetine more readily at a lower pH, showing promise for targeted cancer therapy. acs.org The synthesis of various derivatives, including thiourea, urea (B33335), sulfonamide, dithiocarbamate (B8719985), and carbamate (B1207046) analogues at the N-2′ position, has demonstrated that these modifications generally result in reduced cytotoxicity compared to emetine. acs.org

The development of synthetic analogues like 2,3-dehydroemetine has also been explored. biorxiv.org This particular derivative has been reported to exhibit lower cardiotoxicity than emetine, highlighting the potential of synthetic modifications to improve the safety profile. biorxiv.org

| Derivative Type | Modification Site | Observed Effect | Reference |

| Isoemetine | C-1' | Loss of activity | nih.gov |

| N-2' Substituted Analogues | N-2' | Reduced cytotoxicity, potential for prodrugs | nih.govresearchgate.netacs.org |

| 2,3-Dehydroemetine | C-2, C-3 | Potentially less cardiotoxic | biorxiv.org |